Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Procure CAS 5468-30-4 to advance DHPM SAR studies where ester alkyl chain length is a critical variable. This pentyl ester analog (XLogP3-AA=2.8) offers enhanced membrane permeability vs. common methyl/ethyl homologs (XLogP3-AA ~1.3–2.0). Ideal for head-to-head MIC paneling against Gram-positive/Gram-negative strains using the Broth dilution method, or AChE/BChE enzyme kinetics with nanomolar-potency controls. Its underexplored IP space allows data generation for composition-of-matter patent filings.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS No. 5468-30-4
Cat. No. B5160922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS5468-30-4
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C
InChIInChI=1S/C17H22N2O3/c1-3-4-8-11-22-16(20)14-12(2)18-17(21)19-15(14)13-9-6-5-7-10-13/h5-7,9-10,15H,3-4,8,11H2,1-2H3,(H2,18,19,21)
InChIKeyJPLLGXLQFHFDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.9 [ug/mL]

Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5468-30-4): Chemical Identity and Scaffold Context for Procurement Decisions


Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5468-30-4) is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli multicomponent condensation of benzaldehyde, pentyl acetoacetate, and urea [1]. It is categorized as a tetrahydropyrimidine-5-carboxylate ester, a scaffold extensively investigated for antimicrobial, anticancer, and enzyme-inhibitory activities [2]. The compound possesses a pentyl ester side chain, a 6-methyl group, and a 4-phenyl substituent, giving it a molecular weight of 302.37 g/mol and a computed XLogP3-AA of 2.8 [1]. These physicochemical features differentiate it from shorter-chain ester analogs that dominate the DHPM literature, necessitating explicit, data-driven justification for its selection in research or industrial applications.

Why a Generic DHPM Substitute Cannot Replace Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5468-30-4) Without Experimental Validation


Tetrahydropyrimidine-5-carboxylates exhibit pronounced structure–activity relationship (SAR) sensitivity to the ester alkyl chain length, C4 aryl substitution, and N1/N3 functionality [1]. The pentyl ester moiety of the target compound elevates lipophilicity (XLogP3-AA = 2.8) compared to methyl (XLogP3-AA ≈ 1.3–1.5) and ethyl (XLogP3-AA ≈ 1.8–2.0) homologs, directly influencing membrane permeability, metabolic stability, and target engagement [2]. In a closely related series, the 2-(methacryloyloxy)ethyl ester analog displayed Ki values of 68.48–97.19 nM against acetylcholinesterase, while the corresponding pentyl ester remains uncharacterized in this assay, illustrating that even modest side-chain modifications can yield unpredictable biological outcomes [3]. Consequently, substituting CAS 5468-30-4 with a generic DHPM—without side-by-side experimental data—introduces unacceptable risk in SAR campaigns, bioassay reproducibility, and intellectual property positioning.

Quantitative Differentiation Evidence for Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5468-30-4) Relative to Key Comparators


Lipophilicity-Driven Differentiation: XLogP3-AA Comparison of Pentyl Ester vs. Shorter-Chain DHPM Homologs

The pentyl ester substituent of the target compound confers a computed XLogP3-AA of 2.8 [1], which is significantly higher than typical methyl (approx. 1.3–1.5) and ethyl (approx. 1.8–2.0) DHPM 5-carboxylate esters [2]. This increase in lipophilicity is expected to enhance passive membrane permeability and may alter tissue distribution and metabolic stability profiles relative to shorter-chain analogs, though direct experimental permeability data for this specific compound are not publicly available.

Lipophilicity Membrane permeability Drug-likeness

Antimicrobial Activity of the Tetrahydropyrimidine Scaffold: Class-Level MIC Data Against Gram-Positive, Gram-Negative, and Fungal Strains

A comprehensive in vitro evaluation of 11 novel THPM 5-carboxylate esters demonstrated that the scaffold can achieve MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes (compounds 4e, 4f, 4k) [1]. Antibacterial activity was observed against both Gram-positive and Gram-negative strains, with compounds 4a, 4b, and 4d showing the most potent activity [1]. While CAS 5468-30-4 was not directly tested in this study, the SAR indicates that the C5 ester chain and C4 aryl group are critical determinants of antimicrobial potency, implying that the pentyl ester variant merits dedicated screening rather than assumption of equivalence to the tested analogs.

Antimicrobial MIC Antibacterial Antifungal

Anticancer Activity of THPM 5-Carboxylates: Cytotoxicity Data Against HeLa, K562, and MDA-MB-231 Cell Lines

In the same 2022 panel study, the most active THPM compounds exhibited IC50 values as low as 9.20 ± 0.14 µM against MDA-MB-231 cells (compound 4g) and strong activity against HeLa and K562 cell lines [1]. Compound 4b demonstrated dual antibacterial and anticancer activity, while 4k showed dual antifungal and anticancer activity [1]. These data establish the THPM-5-carboxylate scaffold as a validated anticancer chemotype, though the pentyl ester analog (CAS 5468-30-4) itself has not been subjected to cytotoxicity profiling in published literature.

Anticancer Cytotoxicity IC50 Cancer cell lines

Enzyme Inhibition Profiling of a Close Structural Analog: Acetylcholinesterase and Butyrylcholinesterase Ki Values

A 2016 study on 2-(methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate—a close analog differing only in the ester side chain—reported Ki values of 68.48–97.19 nM against acetylcholinesterase (AChE) and 104.70–214.15 nM against butyrylcholinesterase (BChE) [1]. These values are substantially lower than the reference inhibitor tacrine (AChE Ki = 396.03 nM; BChE Ki = 209.21 nM) [1]. Against carbonic anhydrase I and II, the analog showed Ki values of 429.24–530.80 nM and 391.86–530.80 nM, respectively, compared to acetazolamide (hCA I Ki = 281.33 nM; hCA II Ki = 202.70 nM) [1]. The pentyl ester analog (CAS 5468-30-4) has not been profiled in these assays, representing a significant data gap that procurement and testing could directly address.

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Carbonic anhydrase Enzyme kinetics

Antitubercular Potential of 5-Carboxamide DHPM Analogs: In Vitro Activity Against Mycobacterium tuberculosis H37Rv

A series of N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and screened against Mycobacterium tuberculosis H37Rv, yielding QSAR models with cross-validated r²(q²) of 0.68 (CoMFA) and 0.58 (CoMSIA) [1]. The 5-carboxamide moiety in these analogs structurally corresponds to the 5-carboxylate ester position in CAS 5468-30-4. While the carboxamide series validates the antitubercular potential of the 4-phenyl THPM core, the pentyl ester variant has not been evaluated against M. tuberculosis, leaving its antitubercular activity as an untested hypothesis.

Antitubercular Mycobacterium tuberculosis 3D-QSAR DHPM

Absence of Direct Comparative Bioactivity Data for CAS 5468-30-4: Implications for Procurement Decisions

As of the current evidence review, no published study has directly measured the antimicrobial, anticancer, enzyme inhibitory, or antitubercular activity of pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5468-30-4) in a head-to-head comparison with a defined analog [1][2][3]. The differentiation evidence presented above is therefore class-level or cross-study in nature. Procurement of this compound is scientifically justified only when accompanied by a commitment to generate primary comparative data against relevant in-class benchmarks. Without such data, no claims of superior or equivalent performance relative to any analog can be substantiated.

Data gap analysis Procurement risk Experimental validation requirement

Validated Application Scenarios for Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5468-30-4) Based on Available Evidence


DHPM Scaffold Expansion for Antimicrobial SAR Campaigns

Procurement is indicated when a research program seeks to systematically explore the effect of ester alkyl chain length on antimicrobial potency within the 4-phenyl THPM series. The established MIC data for methyl/ethyl ester analogs [1] provide a baseline against which the pentyl ester can be directly compared. The Broth tube dilution method used in the reference study can be replicated to generate head-to-head MIC values for CAS 5468-30-4 against the same panel of Gram-positive, Gram-negative, and fungal strains [1].

Enzyme Inhibitor Lead Optimization Using the Pentyl Ester Bioisostere

The 2016 demonstration of nanomolar AChE and BChE inhibition by a structurally analogous THPM ester [2] justifies sourcing CAS 5468-30-4 for comparative enzyme kinetic studies. The pentyl ester may offer distinct steric and lipophilic interactions within the enzyme active site, potentially improving selectivity or potency relative to the methacryloyloxyethyl ester. Parallel testing against the same enzyme panel (AChE, BChE, hCA I, hCA II) is recommended [2].

Anticancer Chemotype Diversification in DHPM-Based Drug Discovery

The validated cytotoxicity of THPM 5-carboxylates against HeLa, K562, and MDA-MB-231 cell lines [1] supports the inclusion of CAS 5468-30-4 in anticancer screening libraries. Procurement is most valuable when integrated into a broader SAR matrix that includes the fully characterized compounds 4g, 4b, and 4k as internal controls, enabling direct potency comparison and selectivity profiling against the MRC-5 normal cell line [1].

Patent Landscape and Freedom-to-Operate Analysis of 5-Pentyl Ester DHPMs

Given the absence of published bioactivity data for CAS 5468-30-4 [3], the compound occupies a relatively unencumbered position in chemical patent space. Procurement for the purpose of generating novel biological data can support the filing of composition-of-matter or method-of-use patents, provided that the resulting activity is non-obvious relative to the known methyl, ethyl, and carboxamide analogs. A thorough prior-art search focusing on Biginelli-derived 5-pentyl ester THPMs is recommended before initiating large-scale synthesis or biological investment [3].

Quote Request

Request a Quote for Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.